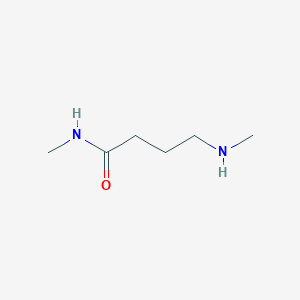
N-methyl-4-(methylamino)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-4-(methylamino)butanamide: is an organic compound with the molecular formula C6H14N2O It is a secondary amide, characterized by the presence of a methyl group attached to the nitrogen atom and a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-methyl-4-(methylamino)butanamide involves the reductive amination of 4-aminobutanamide with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an aqueous or alcoholic solvent under mild conditions.
Amidation Reaction: Another approach involves the direct amidation of 4-aminobutyric acid with N-methylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of this compound often employs large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize production efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-methyl-4-(methylamino)butanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of primary amines or alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., sodium methoxide)
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes
Reduction: Primary amines, alcohols
Substitution: Halogenated amides, alkoxylated amides
Wissenschaftliche Forschungsanwendungen
Chemistry: N-methyl-4-(methylamino)butanamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in modulating neurotransmitter activity. It is investigated for its effects on gamma-aminobutyric acid (GABA) receptors and its potential as a therapeutic agent for neurological disorders.
Medicine: this compound is explored for its potential use in developing new medications, particularly those targeting the central nervous system. Its ability to interact with neurotransmitter systems makes it a candidate for treating conditions like anxiety and epilepsy.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a precursor for various functional materials. Its stability and reactivity make it suitable for diverse applications.
Wirkmechanismus
The mechanism of action of N-methyl-4-(methylamino)butanamide involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, it can modulate neurotransmitter release and neuronal excitability. This interaction is mediated through the formation of hydrogen bonds and hydrophobic interactions with receptor sites, leading to changes in receptor conformation and function.
Vergleich Mit ähnlichen Verbindungen
- N-methyl-3-(methylamino)butanamide
- N-methyl-2-(methylamino)butanamide
- N-methyl-4-(methylamino)pentanamide
Comparison: N-methyl-4-(methylamino)butanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity patterns and binding affinities to molecular targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C6H14N2O |
|---|---|
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
N-methyl-4-(methylamino)butanamide |
InChI |
InChI=1S/C6H14N2O/c1-7-5-3-4-6(9)8-2/h7H,3-5H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
JCDGTKQZCMMEIK-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCCC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


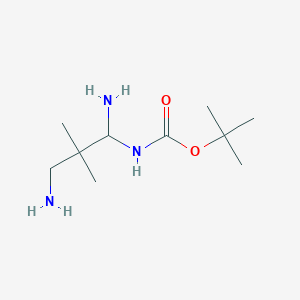
![7-tert-butyl-2-{4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12449602.png)
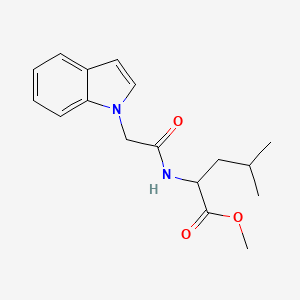
![5-(4-Fluorophenyl)-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12449613.png)
![N-{3-[(2-methylpropanoyl)amino]phenyl}-4-(propan-2-yloxy)benzamide](/img/structure/B12449619.png)
![N'-[2-(1H-indol-1-yl)acetyl]benzohydrazide](/img/structure/B12449622.png)
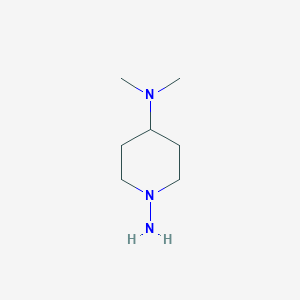
![1-[5-tert-butyl-3-(heptafluoropropyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B12449637.png)
![4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B12449643.png)
![N-(4-methylphenyl)-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide](/img/structure/B12449646.png)
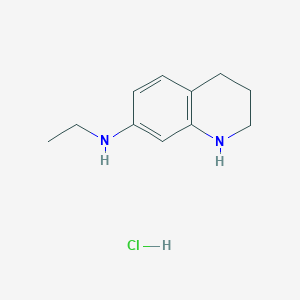
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyl}amino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12449661.png)
![N-[(2-fluoro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B12449665.png)

